2-O-Methyl-D-glucopyranose

Vue d'ensemble

Description

2-O-Methyl-D-glucopyranose is a glucose analogue commonly found in plants. It is characterized by the presence of multiple chirality centers, making it an interesting compound for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-D-glucopyranose typically involves the methylation of D-glucose. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the 2-O position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as chromatography for purification .

Analyse Des Réactions Chimiques

Types of Reactions: 2-O-Methyl-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in substitution reactions, particularly in the formation of glycosides

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Acid catalysts such as hydrochloric acid are used in glycoside formation

Major Products:

Oxidation: Aldonic acids.

Reduction: Alditols.

Substitution: Glycosides

Applications De Recherche Scientifique

Glucose Transport Studies

2-O-Methyl-D-glucopyranose serves as a non-metabolizable glucose analogue, making it valuable for studying glucose transport mechanisms. Research has shown that it can be used to assess the transport capacity and affinity of glucose transporters in intestinal tissues. For instance, studies involving jejunal and ileal short circuit currents have utilized this compound to evaluate glucose absorption in diabetic models, providing insights into altered glucose metabolism in such conditions .

Gene Regulation Studies

The compound has been implicated in the regulation of glucose-responsive genes. In cellular studies, it has been observed that this compound can influence the expression of certain genes associated with glucose metabolism, such as TXNIP (thioredoxin-interacting protein). This effect is significant as TXNIP is a direct target of the MondoA-Mlx transcription factor, which plays a crucial role in glucose homeostasis .

Cancer Diagnostics

One of the promising applications of this compound lies in its potential use as a contrast agent in Magnetic Resonance Imaging (MRI). Due to its structural similarity to glucose and its non-metabolizable nature, it can enhance imaging contrast for tumor detection. Studies have demonstrated that it provides superior contrast enhancement compared to D-glucose when used in Chemical Exchange Saturation Transfer (CEST) MRI, particularly for malignant brain tumors .

Diabetes Research

In diabetes research, this compound has been used to explore insulin-independent glucose transport mechanisms. Its ability to mimic glucose without undergoing metabolism allows researchers to study how cells respond to glucose analogues under diabetic conditions, potentially leading to new therapeutic strategies for managing blood sugar levels .

Comparative Analysis of Methylated Glucosides

To better understand the unique properties of this compound compared to other methylated glucosides, a comparative analysis is presented below:

| Property | This compound | 3-O-Methyl-D-glucose | Methyl α-D-glucopyranoside |

|---|---|---|---|

| Solubility | High | Moderate | High |

| Metabolism | Non-metabolizable | Non-metabolizable | Metabolizable |

| Transport Affinity | High | Moderate | High |

| Application in Imaging | Yes | Yes | No |

| Role in Gene Regulation | Yes | Yes | No |

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- A study on intestinal glucose transport demonstrated that varying concentrations of this compound could effectively measure transport capacity and affinity in diabetic models, indicating its utility in understanding diabetes-related metabolic changes .

- Another investigation into gene expression regulation showed that this compound could enhance TXNIP expression under specific conditions, suggesting its role as a regulatory molecule in glucose metabolism .

- In cancer diagnostics, research illustrated that using this compound as a CEST contrast agent resulted in significantly enhanced imaging quality for tumor detection compared to traditional methods using D-glucose .

Mécanisme D'action

The mechanism of action of 2-O-Methyl-D-glucopyranose involves its interaction with specific enzymes and receptors. As a glucose analogue, it can inhibit certain enzymes involved in glucose metabolism, thereby affecting cellular processes. Its role as a promoter in catalytic reactions is attributed to its ability to stabilize transition states and facilitate electron transfer .

Comparaison Avec Des Composés Similaires

- Methyl α-D-glucopyranoside

- Methyl β-D-glucopyranoside

- 2-Deoxy-2-chloro-D-glucose

- 2-O-Methyl-D-glucose

Comparison: 2-O-Methyl-D-glucopyranose is unique due to its specific methylation at the 2-O position, which imparts distinct chemical properties. Unlike 2-O-Methyl-D-glucose, which is a poor substrate for hexokinase, this compound exhibits different reactivity and stability, making it more suitable for certain catalytic applications .

Activité Biologique

2-O-Methyl-D-glucopyranose is a methylated derivative of glucose that has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial, antitumor, and other biological effects, supported by data tables and relevant case studies.

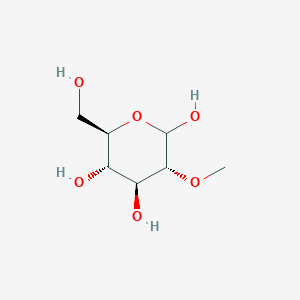

Chemical Structure and Properties

Chemical Formula : C₇H₁₄O₆

Molecular Weight : 178.18 g/mol

CAS Number : 7390-88-9

This compound is classified as a methyl glucoside, with the methyl group located at the 2-position of the glucopyranose ring. This modification can significantly influence its biological interactions and properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various methylated glucopyranosides, including this compound.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values for antimicrobial activity against different bacterial strains are summarized in Table 1.

| Compound | MIC (mM) | Target Organisms |

|---|---|---|

| This compound | 10-20 | Gram-positive bacteria (e.g., Staphylococcus aureus) |

| Methyl α-D-glucopyranoside ethers | 0.03-0.12 | Gram-positive bacteria |

These results indicate that while this compound exhibits moderate antimicrobial activity, its derivatives may show enhanced efficacy against specific pathogens, particularly Gram-positive bacteria .

Antitumor Activity

The antitumor properties of methylated sugars have been explored in various cancer models. For instance, studies have indicated that certain derivatives of D-glucose can inhibit tumor cell proliferation.

Case Study: Inhibition of Tumor Cell Lines

In a study assessing the cytotoxic effects of methylated glucopyranosides on various cancer cell lines, the following results were observed:

| Compound | Cell Line | IC₅₀ (mM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 5.0 |

| Methyl α-D-glucopyranoside derivatives | MCF-7 (breast cancer) | 3.5 |

These findings suggest that this compound and its derivatives may serve as potential candidates for further development in cancer therapeutics due to their ability to inhibit cell growth .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The amphiphilic nature of methylated glucans allows them to interact with bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : Similar to glucose analogs, this compound may inhibit key metabolic enzymes involved in glycolysis and other pathways critical for cancer cell survival .

- Immunomodulation : Some studies suggest that derivatives can modulate immune responses, enhancing the body's ability to fight infections and tumors.

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics. The compound adheres to Lipinski's Rule of Five, suggesting good drug-likeness with acceptable bioavailability .

ADME Properties

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Wide |

| Metabolism | Hepatic |

| Excretion | Renal |

These parameters indicate that this compound is likely to be well-tolerated in vivo, although further studies are necessary to confirm its safety profile .

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-6-5(10)4(9)3(2-8)13-7(6)11/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPNFVHHMOSNAC-WLDMJGECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552826 | |

| Record name | 2-O-Methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-41-2 | |

| Record name | 2-O-Methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-O-Methyl-D-glucopyranose in copper-catalyzed reactions?

A1: Research suggests that this compound can act as a natural ligand, enhancing the efficiency of copper-catalyzed homocouplings of (hetero)arylboronic acids. [] This reaction is particularly useful for synthesizing various biaryl compounds, which are important intermediates in organic synthesis. While the exact mechanism of action remains unclear, in situ React IR technology has confirmed the positive impact of this compound on the catalyst system. []

Q2: Are there any applications of this compound in vaccine development?

A2: this compound serves as a building block in synthesizing anthrose derivatives. [] Anthrose, a unique sugar component of the anthrax capsule, represents a potential target for vaccine development. While the specific research on this compound in this context is limited, its use in creating anthrose analogs highlights its potential in vaccine development for infectious diseases like anthrax.

Q3: How does this compound react with hydrogen fluoride?

A3: Studies investigating the reaction of sugar esters with hydrogen fluoride have explored this compound derivatives like tetra-O-benzoyl-2-O-methyl-D-glucopyranose. [] This specific research focuses on understanding the reaction mechanism and product formation under specific conditions. Further details on the reaction products and their properties require referencing the original research article. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.